molecular formula C11H8BF3N2O2 B14082264 (3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid

(3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14082264
M. Wt: 268.00 g/mol
InChI Key: GYABNKAMFOQUPZ-UHFFFAOYSA-N
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Description

(3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential applications. This compound features a pyrazine ring, a trifluoromethyl group, and a boronic acid moiety, which collectively contribute to its reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can modify the pyrazine ring or the trifluoromethyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the boronic acid moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions for substitution reactions often involve catalysts like palladium or nickel complexes.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound.

Scientific Research Applications

(3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of probes and sensors for biological studies.

    Industry: The compound is utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby modulating the activity of the target protein. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid: Unique due to its trifluoromethyl group and boronic acid moiety.

    (3-(Pyrazin-2-yl)-5-(methyl)phenyl)boronic acid: Lacks the trifluoromethyl group, which may affect its reactivity and applications.

    (3-(Pyridin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid: Contains a pyridine ring instead of a pyrazine ring, leading to different chemical properties.

Uniqueness

The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry. Additionally, the boronic acid moiety allows for versatile chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C11H8BF3N2O2

Molecular Weight

268.00 g/mol

IUPAC Name

[3-pyrazin-2-yl-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C11H8BF3N2O2/c13-11(14,15)8-3-7(4-9(5-8)12(18)19)10-6-16-1-2-17-10/h1-6,18-19H

InChI Key

GYABNKAMFOQUPZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CN=C2)(O)O

Origin of Product

United States

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